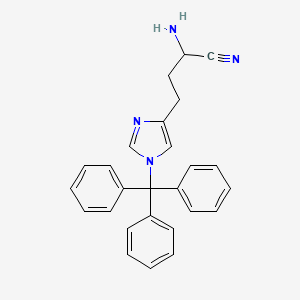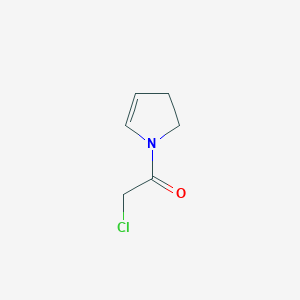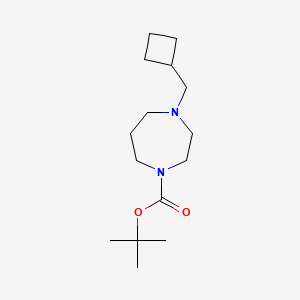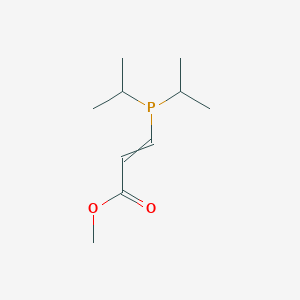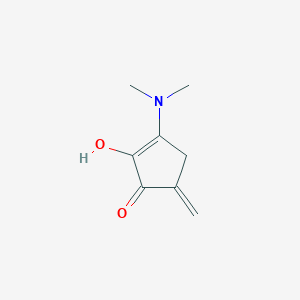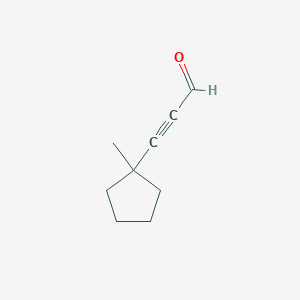
Hexacosane, 9-octyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Octylhexacosane: is a long-chain hydrocarbon with the molecular formula C₃₄H₇₀ . It is also known by its IUPAC name, 9-n-Octylhexacosane . This compound is part of the alkane family, characterized by its saturated carbon chain, which means it contains only single bonds between carbon atoms. It is a relatively large molecule with a molecular weight of 478.9196 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Octylhexacosane typically involves the coupling of smaller hydrocarbon fragments. One common method is the Friedel-Crafts alkylation , where an octyl group is introduced to a hexacosane backbone. This reaction requires a catalyst, often aluminum chloride (AlCl₃) , and is carried out under anhydrous conditions to prevent the catalyst from deactivating .
Industrial Production Methods: Industrial production of 9-Octylhexacosane may involve hydrocracking and hydroisomerization processes. These methods break down larger hydrocarbons into smaller fragments and then reassemble them into the desired structure. The process is typically carried out in the presence of hydrogen gas and a catalyst, such as platinum or palladium , at high temperatures and pressures .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9-Octylhexacosane can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include and .
Reduction: Although less common, reduction reactions can convert 9-Octylhexacosane into smaller hydrocarbons. This process often requires a strong reducing agent like .
Major Products:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Smaller hydrocarbons.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
Chemistry: 9-Octylhexacosane is used as a reference standard in analytical chemistry for the calibration of instruments like gas chromatographs. Its well-defined structure and properties make it ideal for this purpose .
Biology and Medicine: In biological research, 9-Octylhexacosane can be used as a model compound to study the behavior of long-chain hydrocarbons in biological systems. It helps in understanding the interactions between hydrocarbons and biological membranes .
Industry: This compound finds applications in the lubricant industry due to its high molecular weight and stability. It is used as a base oil in the formulation of high-performance lubricants .
Mécanisme D'action
The mechanism of action of 9-Octylhexacosane primarily involves hydrophobic interactions . Due to its long hydrocarbon chain, it can interact with other hydrophobic molecules, making it useful in applications like lubrication and membrane studies . The molecular targets are typically other hydrocarbons or hydrophobic regions of biological molecules .
Comparaison Avec Des Composés Similaires
- Hexacosane (C₂₆H₅₄)
- Octacosane (C₂₈H₅₈)
- Nonacosane (C₂₉H₆₀)
Uniqueness: Compared to these similar compounds, 9-Octylhexacosane has a unique octyl side chain attached to the hexacosane backbone. This structural feature imparts different physical and chemical properties, such as a higher molecular weight and altered hydrophobic interactions .
Propriétés
Numéro CAS |
55429-83-9 |
|---|---|
Formule moléculaire |
C34H70 |
Poids moléculaire |
478.9 g/mol |
Nom IUPAC |
9-octylhexacosane |
InChI |
InChI=1S/C34H70/c1-4-7-10-13-16-17-18-19-20-21-22-23-24-27-30-33-34(31-28-25-14-11-8-5-2)32-29-26-15-12-9-6-3/h34H,4-33H2,1-3H3 |
Clé InChI |
CDTWRIBBCOMBSI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(CCCCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


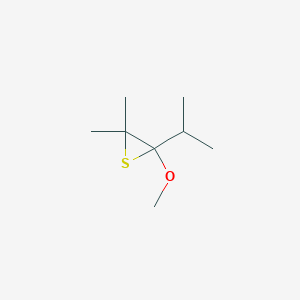

![2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793649.png)
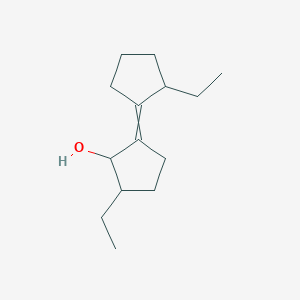
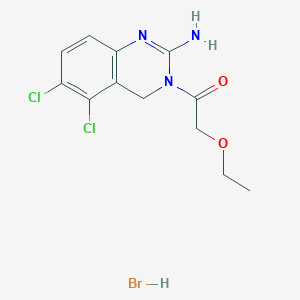
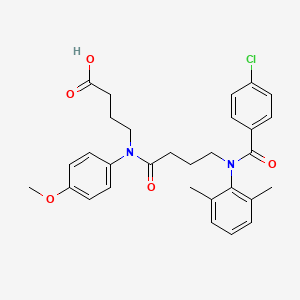
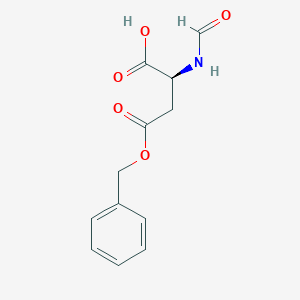
![5,5-Dimethyl-4-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]-1,3-dioxane](/img/structure/B13793689.png)
